molecular formula C24H22N2O3 B13653118 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

Cat. No.: B13653118
M. Wt: 386.4 g/mol
InChI Key: RQBOSESZFNYSMO-UHFFFAOYSA-N
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Description

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the indole ring with the dimethoxyphenyl group and the phenyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethylamine
  • 3-[2-(3,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid

Uniqueness

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)-1-(1H-indol-3-yl)-2-phenylethanone

InChI

InChI=1S/C24H22N2O3/c1-28-21-13-12-17(14-22(21)29-2)26-23(16-8-4-3-5-9-16)24(27)19-15-25-20-11-7-6-10-18(19)20/h3-15,23,25-26H,1-2H3

InChI Key

RQBOSESZFNYSMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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